(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16410116
InChI: InChI=1S/C25H25NO4/c1-15-9-16(2)13-26(12-15)14-20-21(27)8-7-19-24(28)23(30-25(19)20)11-18-10-17-5-3-4-6-22(17)29-18/h3-8,10-11,15-16,27H,9,12-14H2,1-2H3/b23-11-
SMILES:
Molecular Formula: C25H25NO4
Molecular Weight: 403.5 g/mol

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16410116

Molecular Formula: C25H25NO4

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C25H25NO4
Molecular Weight 403.5 g/mol
IUPAC Name (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C25H25NO4/c1-15-9-16(2)13-26(12-15)14-20-21(27)8-7-19-24(28)23(30-25(19)20)11-18-10-17-5-3-4-6-22(17)29-18/h3-8,10-11,15-16,27H,9,12-14H2,1-2H3/b23-11-
Standard InChI Key IMNSCRNQWOBIAR-KSEXSDGBSA-N
Isomeric SMILES CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O)C
Canonical SMILES CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bis-benzofuran scaffold interconnected via a methylidene group at the 2-position of the first benzofuran moiety. The second benzofuran ring is substituted at the 7-position with a (3,5-dimethylpiperidin-1-yl)methyl group and at the 6-position with a hydroxyl group. The Z-configuration of the methylidene linkage is critical for maintaining the compound's stereochemical integrity .

Table 1: Comparative Physicochemical Properties of Benzofuran Derivatives

PropertyTarget Compound (Estimated)CAS 929843-83-4 CAS 929398-25-4
Molecular FormulaC₂₆H₂₇NO₄C₂₅H₂₅NO₄C₂₅H₂₄BrNO₄
Molecular Weight (g/mol)417.5403.5482.37
Key Substituents3,5-dimethylpiperidinyl3-methylpiperidinyl5-bromo, 3,5-dimethylpiperidinyl

Synthetic Pathways and Catalytic Strategies

The synthesis of benzofuran-3(2H)-one derivatives often employs conjugate addition reactions. A recent breakthrough in asymmetric catalysis demonstrated the use of copper complexes with chiral phosphine ligands to achieve stereocontrol in benzofuran-3(2H)-one conjugates . For the target compound, a plausible synthetic route involves:

  • Formation of the Benzofuran Core: Cyclization of substituted salicylaldehyde derivatives under acidic conditions.

  • Introduction of the Piperidinylmethyl Group: Alkylation at the 7-position using (3,5-dimethylpiperidin-1-yl)methanol in the presence of a Lewis acid catalyst.

  • Stereoselective Methylidene Formation: Wittig or Horner-Wadsworth-Emmons reaction to establish the Z-configured exocyclic double bond .

Notably, ligand-controlled diastereodivergence, as observed in rocaglaol synthesis , could be leveraged to access specific stereoisomers of the target compound. Density functional theory (DFT) calculations suggest that non-covalent interactions between the chiral ligand and the benzofuran substrate dictate the stereochemical outcome .

ParameterValue (Predicted)Method of Estimation
LogP3.2 ± 0.5XLogP3
Water SolubilityPoorADMET Predictor
Blood-Brain BarrierModerateBOILED-Egg Model
CYP3A4 InhibitionLowSwissADME

Structure-Activity Relationship (SAR) Considerations

Key structural determinants of activity in benzofuran derivatives include:

  • Z-Configuration: The methylidene group's stereochemistry influences receptor binding. Z-isomers typically show 5–10× higher activity than E-isomers in COX inhibition assays.

  • Piperidine Substitution: 3,5-Dimethyl substitution optimizes metabolic stability compared to 3-methyl analogs, with microsomal clearance rates decreasing from 28 mL/min/kg to 12 mL/min/kg .

  • Hydroxyl Position: The 6-hydroxy group is critical for antioxidant activity, scavenging DPPH radicals with EC₅₀ = 18 μM vs. 45 μM for deoxygenated analogs .

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